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Compound of Interest

Compound Name: Barium selenide (BaSe)

Cat. No.: B073953

An Objective Comparison of the Electronic Properties of BaS, BaSe, and BaTe from First-
Principles

This guide provides a comparative analysis of the electronic and structural properties of the
alkaline earth chalcogenides BaS, BaSe, and BaTe, based on data from first-principles
computational studies. These materials are of interest for their potential applications in
electronic and optoelectronic devices. Understanding their fundamental electronic structure is
crucial for harnessing their capabilities.

Data Presentation: Structural and Electronic
Properties

First-principles calculations, particularly those employing Density Functional Theory (DFT),
provide valuable insights into the ground-state properties of materials. The data presented here
is primarily drawn from a systematic study by Kalpana et al., which utilized the tight-binding
linear muffin-tin orbital (TBLMTO) method within the local-density approximation (LDA) to
ensure a consistent comparison across the three compounds.

Structural Properties

The equilibrium lattice constant and bulk modulus are fundamental structural parameters that
describe the size of the unit cell and the material's resistance to compression, respectively. The
calculated values show excellent agreement with experimental results, validating the
computational approach.
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Experimental

Property Compound Calculated Value[1]

Value[1]
Lattice Constant (a) BaS 6.37 A 6.387 A
BaSe 6.60 A 6.600 A
BaTe 7.00 A 6.986 A
Bulk Modulus (B) BaS 0.50 Mbar 0.498 Mbar
BaSe 0.44 Mbar 0.447 Mbar
BaTe 0.36 Mbar 0.369 Mbar

As we move down the chalcogen group from S to Se to Te, the lattice constant increases due

to the larger ionic radius of the anion. Correspondingly, the bulk modulus decreases, indicating

that the material becomes more compressible.[1]

Electronic Properties

The electronic band gap is a critical property that determines the electrical conductivity of a

semiconductor. The study reveals that all three compounds are semiconductors. However, it is

a known limitation of DFT within the Local Density Approximation (LDA) or Generalized

Gradient Approximation (GGA) that it tends to underestimate the band gap of semiconductors.

[2][3] The calculated values are consistently lower than the experimental ones, but they

correctly reproduce the trend of a decreasing band gap from BaS to BaTe.[1]

Calculated Value Experimental
Property Compound
(LDA)[1] Value[1]
Band Gap (EQ) BaS 1.89 eV 3.0eV
BaSe 1.83 eV 3.1leV
BaTe 1.45eV 2.8eV

The decreasing band gap is attributed to the increased delocalization of the p-orbitals of the

larger chalcogen atoms, which leads to a broadening of the valence band and a reduction in

the gap.[1]
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Experimental and Computational Protocols

The data presented in this guide is derived from ab initio (first-principles) calculations, which
are theoretical investigations based on the fundamental laws of quantum mechanics without
requiring empirical parameters.

Density Functional Theory (DFT): The primary theoretical framework used is Density Functional
Theory (DFT).[4] DFT simplifies the complex many-body problem of interacting electrons into a
more manageable one by focusing on the electron density. The accuracy of DFT calculations
heavily relies on the choice of the exchange-correlation functional, which approximates the
quantum mechanical effects of electron exchange and correlation.[4]

Computational Method: TBLMTO The specific results cited for direct comparison were obtained
using the tight-binding linear muffin-tin orbital (TBLMTO) method.[1] This is an efficient method
for solving the Kohn-Sham equations of DFT. The study by Kalpana et al. employed the local-
density approximation (LDA) for the exchange-correlation potential, using the parametrization
scheme of von Barth and Hedin.[1]

Calculation of Properties:

 Structural Properties: The equilibrium lattice constant and bulk modulus are determined by
calculating the total energy of the crystal at various lattice volumes and fitting the results to
an equation of state, such as the Murnaghan's equation of state.[3][5]

» Electronic Properties: The electronic band structure is calculated along high-symmetry
directions in the reciprocal space (the Brillouin zone).[6] From the band structure, the
minimum energy difference between the top of the valence band and the bottom of the
conduction band is identified as the band gap. The Density of States (DOS), which describes
the number of available electronic states at each energy level, is also computed to analyze
the contributions of different atomic orbitals to the electronic bands.[7][8]

First-Principles Calculation Workflow

The following diagram illustrates the typical workflow for a first-principles study of the electronic
properties of a crystalline solid.

Caption: Workflow of a first-principles study for electronic properties.
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Summary

First-principles calculations provide a robust framework for comparing the intrinsic electronic
and structural properties of BaS, BaSe, and BaTe. The computational results are in excellent
agreement with experimental data for structural properties and correctly predict the trend of a
decreasing band gap as the chalcogen anion becomes heavier. While standard DFT
approximations underestimate the absolute magnitude of the band gap, the qualitative trends
and insights derived from these studies are invaluable for the design and development of new
semiconductor materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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